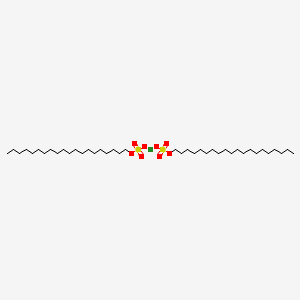
1-Eicosanol, hydrogen sulfate, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosanol, hydrogen sulfate, magnesium salt is a chemical compound with the molecular formula C20H42O4S1/2Mg It is a derivative of 1-Eicosanol, a long-chain fatty alcohol, and is combined with hydrogen sulfate and magnesium to form a salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-Eicosanol, hydrogen sulfate, magnesium salt typically involves the reaction of 1-Eicosanol with sulfuric acid to form the hydrogen sulfate ester. This intermediate is then reacted with magnesium salts to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process includes the careful handling of reactants and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Eicosanol, hydrogen sulfate, magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Eicosanol, hydrogen sulfate, magnesium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, hydrogen sulfate, magnesium salt involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cell signaling pathways, and alter membrane properties. Its effects are mediated through the binding of the sulfate group to specific receptors and the magnesium ion’s role in stabilizing the structure.
Comparación Con Compuestos Similares
Similar Compounds
1-Eicosanol: The parent compound, a long-chain fatty alcohol.
Magnesium sulfate: A common magnesium salt with various applications.
Hydrogen sulfate esters: Compounds with similar sulfate groups but different alkyl chains.
Uniqueness
1-Eicosanol, hydrogen sulfate, magnesium salt is unique due to its combination of a long-chain fatty alcohol with sulfate and magnesium. This combination imparts distinct properties, such as enhanced solubility and specific biological activities, making it valuable for specialized applications.
Propiedades
Número CAS |
72018-22-5 |
|---|---|
Fórmula molecular |
C40H82MgO8S2 |
Peso molecular |
779.5 g/mol |
Nombre IUPAC |
magnesium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
Clave InChI |
BBNWLZJPALVDSV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
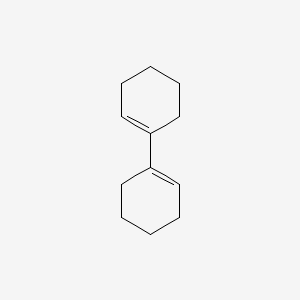
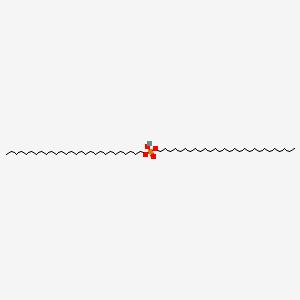

![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
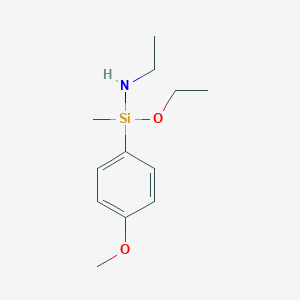
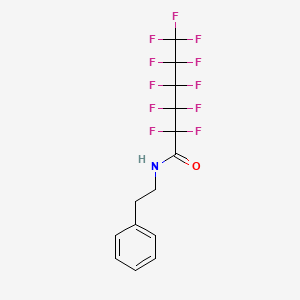
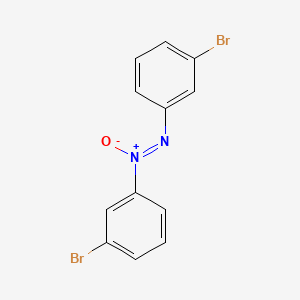
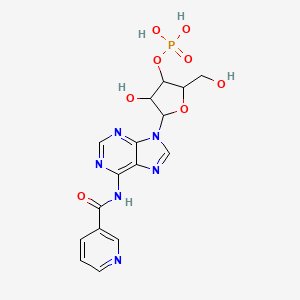
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
